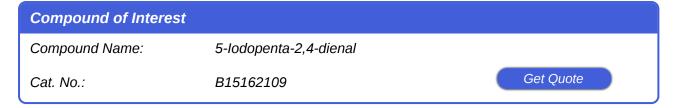


Spectroscopic and Synthetic Insights into 5-Halopenta-2,4-dienals: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 5-halopenta-2,4-dienals, a class of reactive intermediates. Due to a lack of comprehensive, publicly available experimental data for **5-iodopenta-2,4-dienal**, this document leverages data from its closely related and better-documented analogs, namely 5-bromo- and 5-chloropenta-2,4-dienal. The methodologies and spectral data presented herein are representative of this compound class and offer a robust framework for researchers working with these molecules.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-halopenta-2,4-dienals based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (Aldehyde)	9.5 - 9.7	d	~7.5
H2	6.2 - 6.4	dd	~15.0, ~7.5
H3	7.0 - 7.2	m	-
H4	6.8 - 7.0	m	-
H5	6.0 - 6.2	d	~13.0

Table 2: Representative ¹³C NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃

Carbon	Chemical Shift (δ, ppm)	
C1 (Carbonyl)	192 - 194	
C2	135 - 137	
C3	150 - 152	
C4	130 - 132	
C5	100 - 105	

Note: The chemical shifts are approximate and can vary based on the specific halogen and solvent used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-halopenta-2,4-dienals



Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (Aldehyde)	1680 - 1700	Strong
C=C (Conjugated)	1620 - 1640	Medium
C-H (Aldehyde)	2720 - 2820	Medium
C-X (X=Cl, Br, I)	500 - 800	Medium-Strong

Mass Spectrometry (MS)

For **5-iodopenta-2,4-dienal**, the molecular ion peak ([M]⁺) would be expected at $m/z \approx 208$, corresponding to the molecular formula C_5H_5IO . The mass spectrum of 5-halopenta-2,4-dienals will typically show a prominent molecular ion peak. Common fragmentation patterns for conjugated dienals involve the loss of the formyl radical (-CHO), the halogen atom, and cleavage of the carbon-carbon single bonds.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of 5-halopenta-2,4-dienals, adapted from general procedures for similar compounds.

Synthesis of 5-Halopenta-2,4-dienals

A common route to 5-halopenta-2,4-dienals involves the halogenation of a suitable precursor, such as furan, followed by ring-opening.

Materials:

- Furan
- N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
- Iodine monochloride (ICI) for the iodo-analog
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Aqueous acid (e.g., dilute HCl)



Procedure:

- Dissolve furan in the chosen solvent and cool the mixture to 0°C in an ice bath.
- Slowly add the halogenating agent (NBS, NCS, or ICI) portion-wise while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 1-2 hours.
- Quench the reaction by adding water.
- Acidify the mixture with dilute aqueous acid to facilitate ring-opening to the dienal.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

- NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.
- MS: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.



Synthesis and Purification Workflow Reactants (Furan, Halogenating Agent) 1. Mix Reaction (0°C, 1-2h) 2. Process **Quenching & Ring Opening** (Water, Dilute Acid) 3. Isolate Workup (Extraction, Drying) 4. Purify Purification (Column Chromatography) 5. Analyze Characterization

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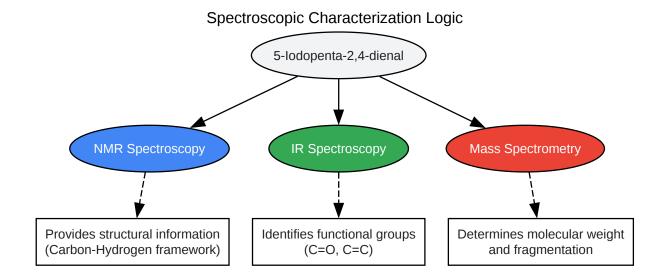
(NMR, IR, MS)

Caption: Generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

Spectroscopic Analysis Relationship

This diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of the target molecule.





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Caption: Relationship between spectroscopic techniques for molecular characterization.

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